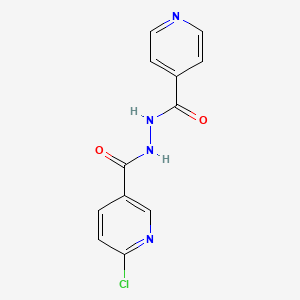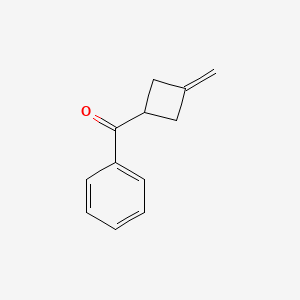
(3-Methylidenecyclobutyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylidenecyclobutyl)(phenyl)methanone is an organic compound with a unique structure that combines a cyclobutyl ring with a phenyl group and a methanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanone typically involves the reaction of cyclobutyl derivatives with phenylmethanone precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclobutyl compounds react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(3-Methylidenecyclobutyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel materials and investigation of reaction mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in the study of biochemical pathways and the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutyl(phenyl)methanone: Similar structure but lacks the methylidene group.
Benzoylcyclobutane: Contains a cyclobutyl ring and a benzoyl group but differs in the positioning of the functional groups.
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanone is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for the exploration of novel reaction mechanisms and the development of materials with unique characteristics.
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(3-methylidenecyclobutyl)-phenylmethanone |
InChI |
InChI=1S/C12H12O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clave InChI |
ZBOVRYYATJPHPO-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
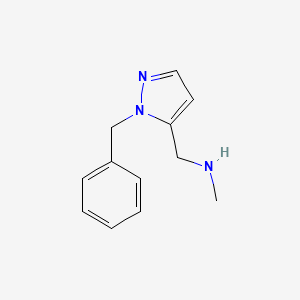
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
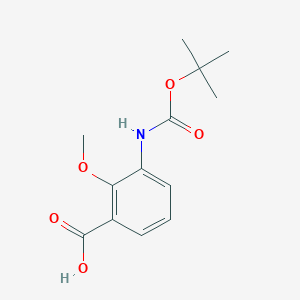
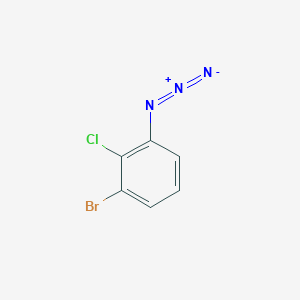
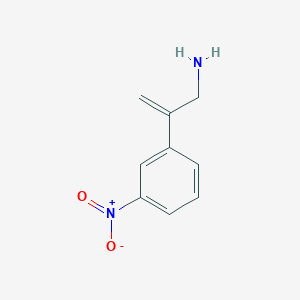
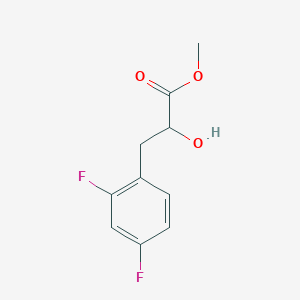
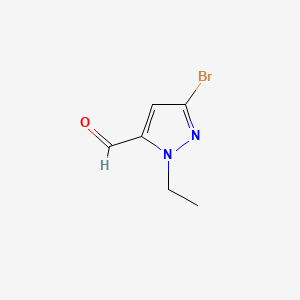
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
